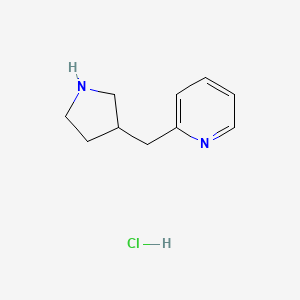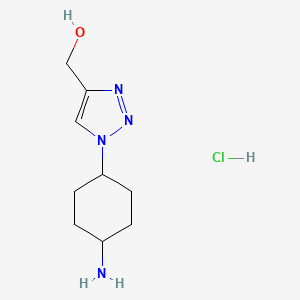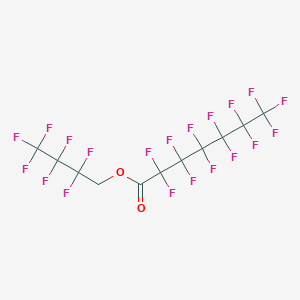
2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate
Overview
Description
“2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” is a fluorinated polymer used to develop low refractive index optical materials and various optoelectronics including organic photovoltaics, organic field-effect transistors (OFETs), and polymer light-emitting diodes because of its high mechanical strength, high thermal stability, chemical inertness, low dielectric constants, and low water absorptivity .
Molecular Structure Analysis
The linear formula for “2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” is H2C=C(CH3)CO2CH2CF2CF2CF3 .Chemical Reactions Analysis
This compound has been used in the copolymerization of 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA) and butyl acrylate (BA), i.e., the two monomers having semi-fluorinated and non-fluorinated pendant groups of equal length (C-4) via reversible addition-fragmentation chain transfer (RAFT) polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” include a refractive index of 1.341, a boiling point of 134-136 °C, and a density of 1.345 g/mL at 25 °C .Scientific Research Applications
Analytical Methods for Biomonitoring
A study developed an analytical method to monitor perfluorocarboxylic acids, including perfluoroheptanoic acid (PFHpA), in human urine. This method facilitates the assessment of exposure to these compounds, showing that perfluorohexanoic and perfluoroheptanoic acids were detectable in urine samples of researchers handling these compounds, indicating rapid elimination within 15 hours post-exposure (Jurado‐Sánchez et al., 2014).
Environmental Distribution and Effects
Research on the distribution profiles of per- and polyfluoroalkyl substances (PFASs) in the East and South China Seas highlighted the detection of several PFASs, including perfluoroheptanoate (PFHpA), across various water samples. The study suggests that river fluxes and ocean currents significantly influence the distribution of these compounds (Zheng et al., 2017).
Remediation Techniques
Investigations into remediation techniques for soil contaminated with perfluorooctanoic acid (PFOA) demonstrated that pulsed corona discharge plasma could effectively degrade PFOA, with significant decomposition into shorter-chain by-products, including perfluoroheptanoic acid (PFHpA). This method not only degrades PFOA but also potentially improves soil fertility, indicating a promising approach for remediation of PFOA-polluted soil (Zhan et al., 2019).
Photodegradation Studies
Photodegradation of PFOA using 185 nm vacuum ultraviolet (VUV) light resulted in significant degradation and defluorination, producing shorter-chain perfluorinated carboxylic acids (PFCAs) including PFHpA as intermediates. This study provides insights into potential pathways for the environmental breakdown of perfluorinated acids (Chen et al., 2007).
Toxicity and Environmental Impact
Evaluation of the acute toxicity of a series of perfluorinated carboxylic acids, including PFHpA, using various in vitro test systems showed that these compounds possess very low acute biological activity. A correlation was observed between the toxicity and the chain length of the perfluorocarbon, suggesting that longer-chain acids are more toxic (Mulkiewicz et al., 2007).
Safety And Hazards
“2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H2F20O2/c12-3(13,5(16,17)10(26,27)28)1-33-2(32)4(14,15)6(18,19)7(20,21)8(22,23)9(24,25)11(29,30)31/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCCIPNHHNSTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H2F20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



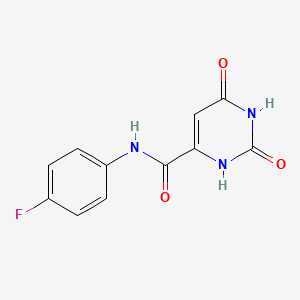
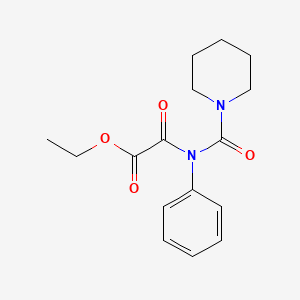

![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)
![4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde](/img/structure/B1489396.png)
![1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1489397.png)
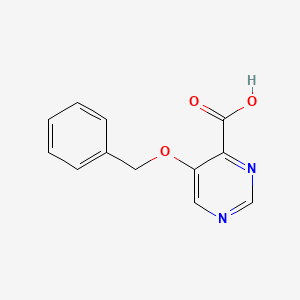
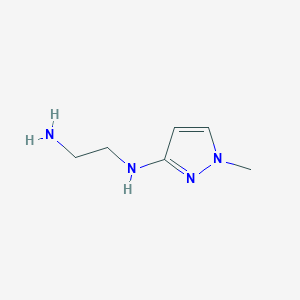
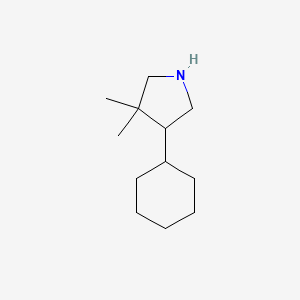
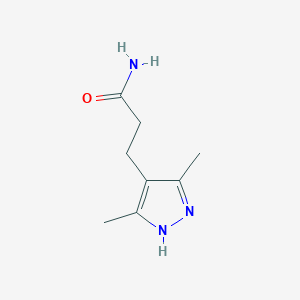

![1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1489409.png)
